Arsine, tris(trifluoromethyl)-

Description

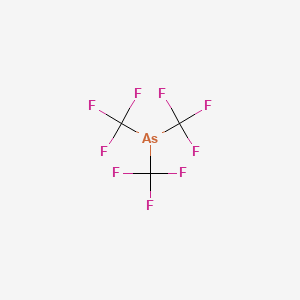

Arsine, tris(trifluoromethyl)- (C₃AsF₉, CAS 432-02-0) is an organoarsenic compound characterized by three trifluoromethyl (-CF₃) groups bonded to an arsenic atom. Its molecular weight is 281.9393 g/mol, and its IUPAC name is trifluoroarsane. The compound exhibits significant electron-withdrawing effects due to the -CF₃ groups, which influence its electronic spectra and solvent interactions . Key applications include its use in coordination chemistry, such as forming rhodium complexes like [Rh(CO)Cl((CF₃)₃As)] .

Properties

CAS No. |

432-02-0 |

|---|---|

Molecular Formula |

C3AsF9 |

Molecular Weight |

281.94 g/mol |

IUPAC Name |

tris(trifluoromethyl)arsane |

InChI |

InChI=1S/C3AsF9/c5-1(6,7)4(2(8,9)10)3(11,12)13 |

InChI Key |

VFVFCTMWNMGBFD-UHFFFAOYSA-N |

Canonical SMILES |

C(F)(F)(F)[As](C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Grignard Reaction Method

One of the classical and well-documented methods for preparing tris(trifluoromethyl)arsine involves the reaction of arsenic trichloride ($$ \text{AsCl}_3 $$) with trifluoromethyl-containing Grignard reagents. For example, the reaction of arsenic trichloride with 3,5-bis(trifluoromethyl)phenylmagnesium bromide has been successfully used to synthesize related tris(trifluoromethyl)-substituted arsenic compounds. The general reaction scheme is:

$$

\text{AsCl}3 + 3 \text{R-MgBr} \rightarrow \text{AsR}3 + 3 \text{MgBrCl}

$$

where $$ \text{R} $$ is a trifluoromethyl-substituted aryl group or trifluoromethyl group.

This method allows the formation of the tris-substituted arsenic compound by nucleophilic substitution at arsenic. The reaction typically proceeds under inert atmosphere to avoid oxidation and hydrolysis, and the product can be isolated by crystallization. The crystal structure of such compounds often reveals interesting molecular packing, such as interlocked molecules forming columns in a distorted hexagonal pattern.

Fluoride Ion Addition to Trifluoromethyl Arsenic Halides

Another synthetic route involves the reaction of trifluoromethyl arsenic halides with fluoride sources such as cesium fluoride in polar aprotic solvents like acetonitrile. This approach is used to prepare trifluoromethyl-substituted arsenic fluorides and fluorophosphates and can be extended to arsenic compounds. The general reaction is:

$$

\text{(CF}3)n \text{AsX}{3-n} + \text{CsF} \rightarrow \text{(CF}3)n \text{AsF}{3-n} + \text{CsX}

$$

where $$ X $$ is a halogen (Cl, Br) and $$ n $$ can be 1, 2, or 3.

This fluoride ion addition method is advantageous as it allows the stepwise substitution of halogen atoms by fluorine, stabilizing the trifluoromethyl-substituted arsenic species. The isolated salts are typically stable solids and can be characterized by spectroscopic methods such as $$^{19}F$$ NMR and infrared spectroscopy.

Trimethyltrifluoromethyltin-Mediated Transfer

Trimethyltrifluoromethyltin ($$ (CH3)3SnCF_3 $$) can act as a trifluoromethyl group donor in the presence of Lewis acids such as arsenic pentafluoride derivatives. This reaction involves heterolytic cleavage of the Sn-CF3 bond, transferring the trifluoromethyl group to arsenic:

$$

(CH3)3SnCF3 + \text{AsF}5 \rightarrow (CH3)3Sn^+ + (CF3)AsF4^-

$$

This method can potentially introduce more than three trifluoromethyl groups on arsenic, although the results are less straightforward compared to the previous methods and require careful interpretation of the product structures.

Infrared Spectroscopy: In trifluoromethyl-substituted arsenic compounds, characteristic C-F stretching vibrations appear in the region 1100–1300 cm$$^{-1}$$, while As-F bonds absorb in the 600–800 cm$$^{-1}$$ range. These spectral features help confirm the substitution pattern and the presence of trifluoromethyl groups.

Nuclear Magnetic Resonance (NMR): $$^{19}F$$ NMR spectroscopy is a powerful tool to analyze these compounds. The spectra typically show multiple fluorine environments corresponding to the CF3 groups and fluorine atoms bonded to arsenic. Coupling constants and chemical shifts provide insights into molecular symmetry and bonding.

Crystallography: X-ray crystallographic studies reveal molecular geometries and packing arrangements. For example, tris(trifluoromethyl)arsine derivatives crystallize in low-symmetry space groups with notable intermolecular interactions such as phenyl group protrusions into cavities formed by neighboring molecules.

The preparation of arsine, tris(trifluoromethyl)-, involves multiple synthetic strategies centered on nucleophilic trifluoromethylation of arsenic centers. The Grignard reaction with trifluoromethyl-containing reagents and arsenic trichloride remains a primary and reliable method. Fluoride ion addition to trifluoromethyl arsenic halides and fluorination of oxyacid salts provide alternative routes to fluorinated derivatives. Trimethyltrifluoromethyltin-mediated transfer offers a more complex but potentially versatile approach. Analytical techniques such as IR and $$^{19}F$$ NMR spectroscopy, along with crystallographic analysis, are essential for characterizing these compounds and confirming their structures.

Chemical Reactions Analysis

Grignard Route

The compound is primarily synthesized via Grignard reaction between arsenic trichloride (AsCl₃) and 3,5-bis(trifluoromethyl)phenylmagnesium bromide ([C₆H₃(CF₃)₂]MgBr) at low temperatures (-78°C), yielding crystalline As[C₆H₃(CF₃)₂]₃ after recrystallization in diethyl ether .

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| AsCl₃ + 3 [C₆H₃(CF₃)₂]MgBr | -78°C, diethyl ether | As[C₆H₃(CF₃)₂]₃ | ~70% |

Substitution Reactions

As(CF₃)₃ participates in ligand substitution with transition metals. For example, it reacts with Pd(II) precursors to form complexes like (PPh₃)₂PdCl₂(As(CF₃)₃), which catalyze cross-coupling reactions .

Thermal Stability

Heating As(CF₃)₃ with bis(trifluoromethyl)arsine (AsH(CF₃)₂) at 100°C generates tetrakis(trifluoromethyl)diarsine (As₂(CF₃)₄) alongside minor byproducts like chlorobis(trifluoromethyl)arsine .

| Reactants | Conditions | Products |

|---|---|---|

| As(CF₃)₃ + AsH(CF₃)₂ | 100°C, 7 days | As₂(CF₃)₄, AsCl(CF₃)₂, HCl |

Hydrolysis

As(CF₃)₃ undergoes rapid hydrolysis in aqueous media, producing arsenic acid (H₃AsO₄) and trifluoroacetic acid (CF₃COOH) :

Palladium-Catalyzed Couplings

As(CF₃)₃ acts as a ligand in Pd-catalyzed cross-coupling reactions. For instance, it facilitates Suzuki-Miyaura couplings between aryl halides and boronic acids under mild conditions (80°C, toluene) .

| Reaction Type | Catalyst System | Substrates | Yield |

|---|---|---|---|

| Suzuki-Miyaura | (PPh₃)₂PdCl₂ + As(CF₃)₃ | Aryl iodides, boronic acids | 71-85% |

Coordination Chemistry

The compound forms stable complexes with high-valent metals. For example, it coordinates to Fe(II) in [(As(CF₃)₃)FeCl₂], which catalyzes hydrosilylation of aldehydes .

vs. Phosphine Analogues

As(CF₃)₃ exhibits greater thermal stability but lower basicity compared to tris(trifluoromethyl)phosphine (P(CF₃)₃). This difference arises from arsenic’s larger atomic radius and reduced lone pair availability .

| Property | As(CF₃)₃ | P(CF₃)₃ |

|---|---|---|

| Thermal Decomposition (°C) | >200 | ~150 |

| Hydrolysis Rate | Fast | Moderate |

Gas-Phase Ionization

The vertical ionization energy of As(CF₃)₃ is 11.41 eV, as determined by photoelectron spectroscopy .

| Method | Ionization Energy (eV) | Reference |

|---|---|---|

| Photoelectron Spectroscopy | 11.41 (vertical) |

NMR Signatures

Scientific Research Applications

Coordination Chemistry

Tris(trifluoromethyl)arsine can form complexes with Lewis acids, leading to the migration of trifluoromethyl groups. This property is exploited in coordination chemistry to study the behavior of arsenic-containing complexes in various catalytic processes.

Material Science

Due to its unique electronic properties, tris(trifluoromethyl)arsine is utilized in the development of advanced materials. Its ability to modify the electronic properties of polymers and other materials makes it a candidate for applications in organic electronics and photonic devices.

Synthesis of Organometallic Compounds

The compound serves as a ligand in the synthesis of organometallic complexes, particularly those involving transition metals. For instance, studies have shown that tris(trifluoromethyl)arsine can stabilize nickelates during synthesis processes, enhancing their yield and purity .

Data Table: Comparison with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Tris(trifluoromethyl)antimony | Antimony analogue | Similar structure but different central atom |

| Bis(trifluoromethyl)selenium | Selenium analogue | Contains selenium instead of arsenic |

| Tris(trifluoromethyl)stibine | Stibine analogue | Contains antimony; exhibits similar reactivity |

| Bis(trifluoromethyl)tellurium | Tellurium analogue | Contains tellurium; used in similar applications |

Case Study 1: Interaction Studies

Research has focused on the interaction of tris(trifluoromethyl)arsine with various metal ions to form stable complexes. These studies utilize techniques such as nuclear magnetic resonance spectroscopy to elucidate the structures and stability of these complexes, providing insights into their potential catalytic applications.

Case Study 2: Synthesis Challenges

A study on the synthesis of tris(trifluoromethyl)nickelates highlighted challenges related to by-product formation during reactions involving tris(trifluoromethyl)arsine. Adjustments in reaction conditions were necessary to minimize unwanted products while maximizing the desired nickelate formation .

Mechanism of Action

The mechanism of action of tris(trifluoromethyl)arsine involves its interaction with molecular targets through its trifluoromethyl groups. These interactions can lead to the formation of stable complexes with various substrates, influencing their chemical and physical properties. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physical Properties

The table below summarizes structural and physical properties of Arsine, tris(trifluoromethyl)- and related organoarsenic compounds:

Key Observations :

- Molecular Weight : The tris(trifluoromethyl) derivative has the highest molecular weight (281.94 g/mol), reflecting its three -CF₃ substituents.

- Substituent Effects : Compounds with aryl-CF₃ groups (e.g., tris[p-(trifluoromethyl)phenyl]arsine) exhibit altered electronic properties compared to alkyl-CF₃ analogs due to resonance effects .

- Thermal Stability : Iodobis(trifluoromethyl)arsine decomposes at 210°C to form (CF₃)₃As, suggesting comparative instability among halogenated derivatives .

Spectroscopic and Reactivity Profiles

Spectroscopic Data:

- Electronic Spectra : Tris(trifluoromethyl)arsine and its aryl analogs show solvent-dependent electronic transitions due to strong -CF₃ electron withdrawal .

- IR/Raman Spectra : Halogenated derivatives (e.g., CF₃AsCl₂, (CF₃)₂AsI) exhibit distinct vibrational modes from As–Cl and As–I bonds .

Reactivity:

- Coordination Chemistry : Tris(trifluoromethyl)arsine forms stable complexes with rhodium (e.g., [Rh(CO)Cl((CF₃)₃As)]), whereas dimethyl(trifluoromethyl)arsine reacts with CF₃COCl to form acetylated derivatives .

- Decomposition : Iodobis(trifluoromethyl)arsine decomposes to yield (CF₃)₃As, while dichloro(trifluoromethyl)arsine reacts with HCl to form (CF₃)₂AsCl .

Biological Activity

Arsine, tris(trifluoromethyl)- (CAS No. 432-02-0), is a chemical compound characterized by its unique structure, which includes an arsenic atom bonded to three trifluoromethyl groups (-CF₃). This configuration imparts distinctive chemical properties and potential biological activities. This article reviews the biological activity of this compound, highlighting its interactions, mechanisms, and relevant studies.

- Molecular Formula : C₃F₉As

- Molecular Weight : 281.94 g/mol

- Structure : The trifluoromethyl groups contribute significant electronegativity, influencing the compound's reactivity and stability.

The biological activity of tris(trifluoromethyl)arsine largely stems from its ability to interact with biological molecules. The trifluoromethyl groups enhance the compound's lipophilicity and electrophilicity, which can lead to various interactions with cellular components such as proteins and nucleic acids.

Biological Activity and Toxicology

Tris(trifluoromethyl)arsine has been investigated for its potential toxicity and biological effects. Key findings include:

- Cytotoxicity : Research indicates that tris(trifluoromethyl)arsine exhibits cytotoxic effects on various cell lines. Studies have shown that it can induce apoptosis in cancer cells, suggesting potential applications in cancer therapy.

- Mechanistic Studies : The compound's mechanism involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress in cells. This oxidative stress is a common pathway through which many toxic compounds exert their effects.

Case Studies

- Cancer Cell Lines : In vitro studies have demonstrated that tris(trifluoromethyl)arsine can significantly reduce cell viability in A2780 ovarian cancer cells compared to control groups. The IC50 values observed were indicative of moderate cytotoxicity, warranting further investigation into its potential as an anticancer agent.

- Neurotoxicity Assessment : Another study focused on the neurotoxic effects of tris(trifluoromethyl)arsine on neuronal cell cultures. Results indicated that exposure led to increased cell death and impaired neuronal function, highlighting the need for caution in environments where this compound may be present.

Comparative Analysis

To better understand the biological implications of tris(trifluoromethyl)arsine, it is useful to compare it with other arsenic compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Tris(trifluoromethyl)arsine | Arsenic analogue | High lipophilicity due to CF₃ groups |

| Monomethylarsonic acid (MMA) | Organic arsenic | Known for its toxicity and environmental impact |

| Arsenic trioxide | Inorganic arsenic | Used in leukemia treatment but highly toxic |

Research Findings

Recent studies have expanded on the biological implications of tris(trifluoromethyl)arsine:

- Antioxidant Activity : Some research suggests that while it induces oxidative stress, it may also engage cellular antioxidant responses, indicating a complex interaction with cellular redox states.

- Potential Applications : Given its cytotoxic properties, there is ongoing research into its use as a lead compound for developing new anticancer drugs or as a tool for studying oxidative stress pathways in cells.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tris(trifluoromethyl)arsine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The primary synthesis involves a Grignard reaction between arsenic trichloride (AsCl₃) and 3,5-bis(trifluoromethyl)phenylmagnesium bromide. Key parameters include strict anhydrous conditions, controlled reagent addition rates, and post-synthesis purification via recrystallization. Slow addition of the Grignard reagent minimizes side reactions, while maintaining temperatures below 45°C prevents decomposition . Yield optimization requires stoichiometric excess of the Grignard reagent (3:1 molar ratio to AsCl₃) and inert atmosphere handling.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing tris(trifluoromethyl)arsine?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR is essential for confirming trifluoromethyl group integrity (δ ~ -60 to -65 ppm). ¹H NMR resolves aromatic proton environments but may require deuterated solvents to suppress signal broadening from fluorine coupling .

- X-Ray Crystallography : Reveals molecular geometry (pyramidal As center) and intermolecular interactions, such as phenyl group protrusion into adjacent molecular cavities, which stabilize columnar packing in the crystal lattice .

Q. What safety protocols are recommended for handling tris(trifluoromethyl)arsine in laboratory settings?

- Methodological Answer : Use gloveboxes or Schlenk lines under inert atmospheres (N₂/Ar) to prevent oxidation. Personal protective equipment (PPE) must include fluoropolymer-coated gloves and face shields due to potential arsenic toxicity and fluorocarbon reactivity. Waste should be treated with chelating agents (e.g., EDTA) to sequester arsenic before disposal .

Advanced Research Questions

Q. How do the electronic and steric properties of tris(trifluoromethyl)arsine compare to related ligands (e.g., tris(pentafluorophenyl)arsine) in transition metal complexes?

- Methodological Answer : The 3,5-bis(trifluoromethyl)phenyl groups exert a moderate electron-withdrawing effect (-I effect), weaker than pentafluorophenyl ligands but stronger than phenyl. Steric protection is lower than 2,4,6-tris(trifluoromethyl)phenyl (fmes) ligands, favoring higher coordination numbers at metal centers. Comparative studies using cyclic voltammetry (metal complex redox potentials) and IR spectroscopy (CO stretching frequencies in carbonyl complexes) quantify electronic effects .

Q. What mechanistic insights explain the reactivity of tris(trifluoromethyl)arsine in arsenic-carbon bond formation?

- Methodological Answer : Kinetic studies (e.g., stopped-flow UV-Vis) reveal that As–C bond formation proceeds via a two-step mechanism: (1) nucleophilic attack of the Grignard reagent on AsCl₃, followed by (2) ligand substitution stabilized by trifluoromethyl groups’ inductive effects. Computational modeling (DFT) identifies transition states where fluorine’s electronegativity lowers activation barriers .

Q. How does the crystal packing of tris(trifluoromethyl)arsine influence its stability and applications in solid-state chemistry?

- Methodological Answer : X-ray diffraction shows interlocked molecular columns stabilized by π-π interactions between trifluoromethyl-phenyl rings. This packing reduces susceptibility to hydrolysis and oxidative degradation. Applications in porous materials require modifying substituents to adjust cavity sizes for guest molecule encapsulation .

Q. What strategies mitigate data contradictions in quantifying arsenic leaching from tris(trifluoromethyl)arsine derivatives?

- Methodological Answer : Use ICP-MS with isotope dilution to correct for matrix effects. Cross-validate with speciation analysis (HPLC-ICP-MS) to distinguish As(III) and As(V) oxidation states. Contradictions in leaching rates often arise from pH-dependent hydrolysis; controlled experiments at fixed pH (e.g., buffered solutions) improve reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.